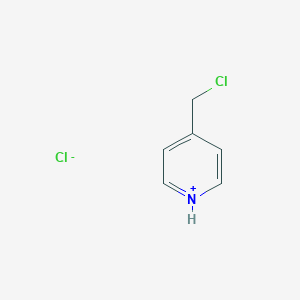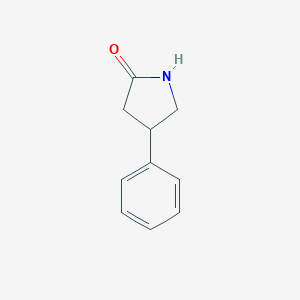
4-苯基-2-吡咯烷酮
描述
Synthesis Analysis
The synthesis of 4-Phenyl-2-pyrrolidone derivatives often involves reactions with benzalmalonate and related compounds, producing adducts as diastereoisomeric mixtures. The structural characterization of these compounds is typically carried out using IR and NMR spectroscopy, with X-ray structural analysis determining the configurations of the stereoisomers. The pyrrolidone ring in these compounds exhibits an envelope conformation, which is significant for its chemical behavior and interactions (Berestovitskaya et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Phenyl-2-pyrrolidone and its derivatives plays a crucial role in their chemical reactivity and physical properties. Techniques such as IR, 1H, and 13C NMR spectroscopy, along with X-ray structural analysis, are employed to elucidate their structure. These analyses reveal the envelope conformation of the pyrrolidone ring and the supramolecular structures formed by intermolecular hydrogen bonds and π-π interactions, contributing to the compound's stability and reactivity.
Chemical Reactions and Properties
4-Phenyl-2-pyrrolidone undergoes various chemical reactions, including those with benzalmalonate and analogs, leading to the formation of adducts. The reaction mechanisms involve N-nucleophilic attack, showcasing the compound's reactivity towards different chemical groups. The formation of diastereoisomeric mixtures and the presence of envelope conformation in the pyrrolidone ring are key aspects of its chemical behavior (Berestovitskaya et al., 2009).
科学研究应用
癌症研究: 与 4-苯基-2-吡咯烷酮相关的 4,5-二氢吡咯并[3,4-c]吡唑-6(1H)-酮展示了作为强效 p53-MDM2 抑制剂的潜力。这些化合物对某些细胞系表现出选择性,为癌症药物开发提供了有价值的支架 (周等人,2017).
神经系统应用: 吡咯烷酮衍生物,包括 4-苯基-2-吡咯烷酮,在神经保护、增强记忆和抗癫痫方面显示出潜力。这些特性表明在神经系统疾病的临床适应症中具有未来 (Shorvon,2001).
神经活性: 苯基吡咯烷酮-2 衍生物表现出神经活性,影响运动活动、肌肉张力和体温。具体而言,4-苯基吡咯烷酮-2 已因其在该领域的活性高而闻名 (Khaunina,1978).
抗惊厥药物潜力: 与 4-苯基-2-吡咯烷酮相关的 4-苯基吡拉西坦是一种化合物,显示出高生物活性和作为抗惊厥药物的潜力 (Bobkov 等人,1983).
药物合成应用: 与 4-苯基-2-吡咯烷酮相关的吡咯烷酮氢溴酸盐 (PHT) 是不饱和酮化合物的溴化试剂,与其他试剂相比,它提供了更高的产率和缓和的条件 (Hong-quan,2010).
解痉活性: 与 4-苯基-2-吡咯烷酮相关的 4-苯基吡咯烷酮-2-乙酰胺类在药理应用中显示出潜在的解痉活性和较低的毒性 (Glozman 等人,1980).
聚酰亚胺薄膜生产: 由含吡啶的二胺合成的新型聚酰亚胺与 4-苯基-2-吡咯烷酮相关,显示出优异的热学和力学性能,表明在材料科学中的应用 (Yan 等人,2011).
透皮给药: 某些吡咯烷酮衍生物增强了药物的透皮递送,证明了它们在药物制剂中的重要性 (Sasaki 等人,1988).
神经毒素合成: 4-苯基-2-吡咯烷酮已用于神经毒素 MPTP 的氘代类似物的合成,突出了其在神经毒理学研究中的作用 (Mabic 和 Castagnoli,1996).
安全和危害
属性
IUPAC Name |
4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923118 | |
| Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-2-pyrrolidone | |
CAS RN |
1198-97-6 | |
| Record name | 4-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpyrrolidone-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

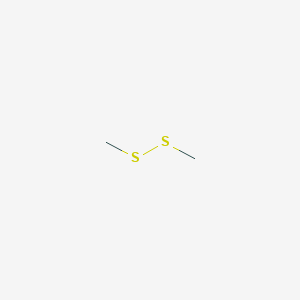
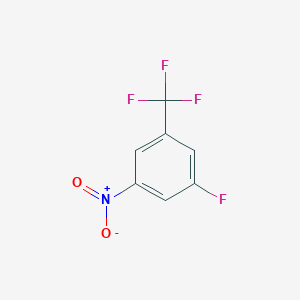
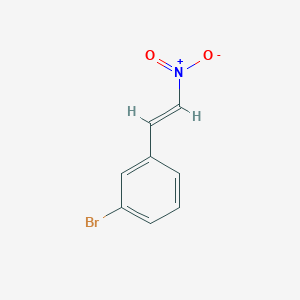
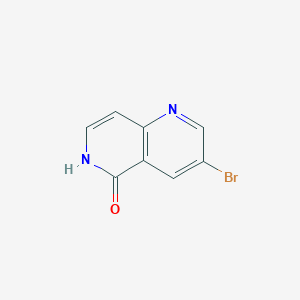
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
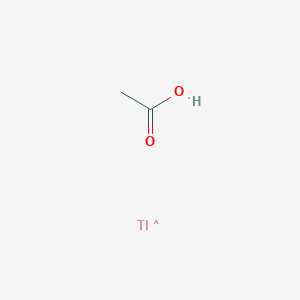
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
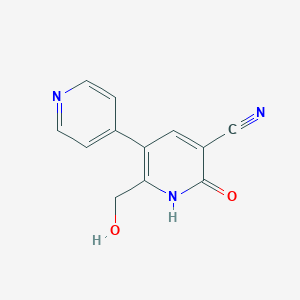
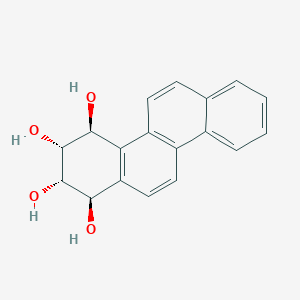

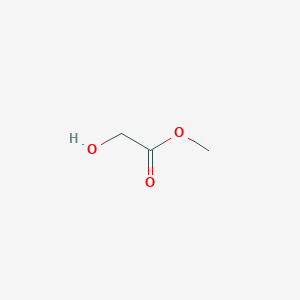
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
